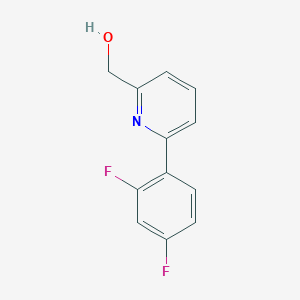

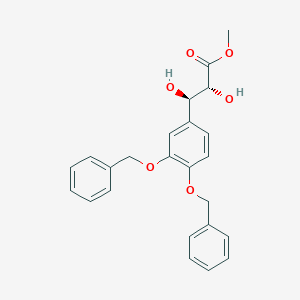

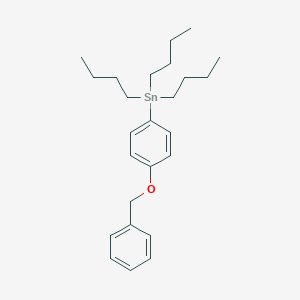

![molecular formula C10H8O2S B172265 Benzo[b]thiophene-5-acetic acid CAS No. 17381-54-3](/img/structure/B172265.png)

Benzo[b]thiophene-5-acetic acid

Overview

Description

“Benzo[b]thiophene-5-acetic acid” is a chemical compound with the molecular formula C10H8O2S . It is a derivative of benzothiophene, an aromatic organic compound with a molecular formula C8H6S . Benzothiophene has an odor similar to naphthalene (mothballs) and occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Synthesis Analysis

Benzothiophene can be synthesized from an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Molecular Structure Analysis

The molecular structure of “Benzo[b]thiophene-5-acetic acid” consists of a benzothiophene core with an acetic acid moiety attached at the 5-position . The benzothiophene core is a fused ring system combining a benzene ring and a thiophene ring .

Chemical Reactions Analysis

Thiophene derivatives, including benzothiophene, are known to undergo a variety of substitution reactions. These include electrophilic, nucleophilic, and radical reactions . An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been reported .

Scientific Research Applications

Medicinal Chemistry: Anti-inflammatory Agents

Benzo[b]thiophene derivatives have been identified to possess significant anti-inflammatory properties . The acetic acid moiety, when attached to the benzothiophene ring, can mimic the structure of nonsteroidal anti-inflammatory drugs (NSAIDs), potentially offering a new class of anti-inflammatory agents. This structural similarity could be exploited to design and synthesize novel compounds that can modulate inflammatory pathways.

Organic Semiconductors

The thiophene ring is a crucial component in the development of organic semiconductors . Benzo[b]thiophene-5-acetic acid could serve as a building block for the synthesis of organic semiconductors with improved charge transport properties. These materials are essential for the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . The benzo[b]thiophene moiety in the compound could be incorporated into coatings or additives to protect metals from corrosion, especially in harsh environments.

Anticancer Research

Thiophene-based molecules exhibit a range of pharmacological properties, including anticancer activity . Benzo[b]thiophene-5-acetic acid may be used as a precursor for the synthesis of compounds that can be evaluated for their efficacy against various cancer cell lines.

Antimicrobial Applications

The antimicrobial properties of thiophene derivatives make them candidates for the development of new antimicrobial agents . Research into benzo[b]thiophene-5-acetic acid could lead to the discovery of novel drugs to combat resistant strains of bacteria and other pathogens.

Material Science: Organic Photovoltaics

Benzo[b]thiophene derivatives are also important in the field of material science, particularly in the creation of organic photovoltaic cells . The compound’s structure could be modified to optimize light absorption and electron transport, which are critical for the efficiency of solar cells.

Neuropharmacology: Sodium Channel Blockers

Some thiophene derivatives are known to act as voltage-gated sodium channel blockers . Benzo[b]thiophene-5-acetic acid could be investigated for its potential use in neuropharmacology, particularly in the treatment of conditions associated with dysfunctional sodium channels.

Synthesis of Heterocycles

The benzo[b]thiophene core is a versatile scaffold for the synthesis of various heterocyclic compounds . It can undergo various chemical reactions to create a wide array of heterocycles that have potential applications in drug development and other areas of chemical research.

Safety and Hazards

Future Directions

While the future directions for “Benzo[b]thiophene-5-acetic acid” are not explicitly mentioned in the search results, thiophene derivatives, including benzothiophene, have been the subject of ongoing research due to their wide range of biological activities and potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various enzymes and receptors in biological systems

Biochemical Pathways

Thiophene derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Result of Action

Some thiophene derivatives have shown potential anticancer effects, with certain compounds exhibiting antiproliferative activities on cancer cell lines .

properties

IUPAC Name |

2-(1-benzothiophen-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVPXJOSTYXDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophene-5-acetic acid | |

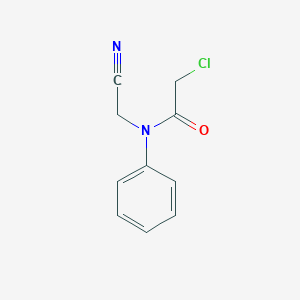

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

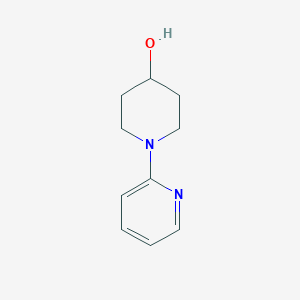

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

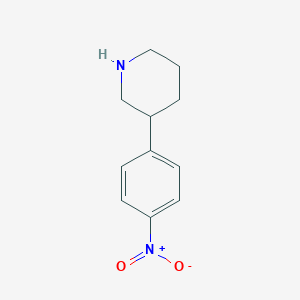

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B172201.png)

![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)